4-ブロモナフタレン-1-スルホンアミド

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

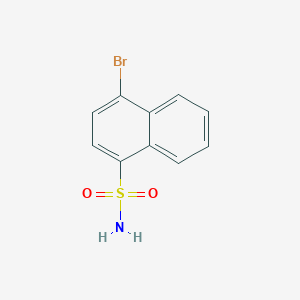

4-Bromonaphthalene-1-sulfonamide is an organosulfur compound with the molecular formula C₁₀H₈BrNO₂S It is a derivative of naphthalene, where a bromine atom is substituted at the fourth position and a sulfonamide group at the first position

科学的研究の応用

4-Bromonaphthalene-1-sulfonamide has diverse applications in scientific research:

Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex aromatic compounds.

Biology: It serves as a probe in biochemical studies to investigate enzyme activities and protein interactions.

Industry: Utilized in the synthesis of dyes, pigments, and other industrial chemicals.

作用機序

Target of Action

4-Bromonaphthalene-1-sulfonamide, like other sulfonamides, primarily targets the enzyme dihydropteroate synthetase (DHPS) . This enzyme plays a crucial role in the synthesis of folic acid , a vital component for bacterial growth and survival .

Mode of Action

The compound acts as a competitive inhibitor of DHPS . It mimics the natural substrate of the enzyme, p-aminobenzoic acid (PABA) , and binds to the active site of DHPS, preventing PABA from binding . This inhibition disrupts the synthesis of folic acid, leading to a halt in bacterial growth .

Biochemical Pathways

The primary biochemical pathway affected by 4-Bromonaphthalene-1-sulfonamide is the folic acid synthesis pathway . By inhibiting DHPS, the compound prevents the conversion of PABA into dihydropteroate, a precursor of folic acid . This disruption affects downstream processes that rely on folic acid, including the synthesis of nucleic acids, such as DNA or RNA .

Pharmacokinetics

The lipophilicity of this compound, indicated by its Log Po/w values, suggests it may have good bioavailability .

Result of Action

The primary result of 4-Bromonaphthalene-1-sulfonamide’s action is the inhibition of bacterial growth . By disrupting folic acid synthesis, the compound prevents bacteria from producing essential nucleic acids, halting their growth and proliferation .

Action Environment

Environmental factors can influence the action, efficacy, and stability of 4-Bromonaphthalene-1-sulfonamide. For instance, the compound’s solubility can affect its absorption and distribution in the body . Additionally, the presence of other drugs or substances can impact its effectiveness, such as substances that induce or inhibit enzymes involved in its metabolism

生化学分析

Biochemical Properties

4-Bromonaphthalene-1-sulfonamide, like other sulfonamides, exhibits a range of pharmacological activities such as anti-carbonic anhydrase and anti-dihydropteroate synthetase These activities allow it to play a role in various biochemical reactions

Cellular Effects

It is known that sulfonamides can have significant impacts on bacterial cells, including mechanisms of antibiotic resistance, co-metabolic transformation, and partial or total mineralization of sulfonamides .

Dosage Effects in Animal Models

It is known that sulfonamides can cause a strong allergic reaction when used in large doses .

Metabolic Pathways

Sulfonamides are known to interfere with the synthesis of folic acid in bacteria, which is a crucial component of several metabolic pathways .

Transport and Distribution

It is known that sulfonamides can be distributed throughout the body and can penetrate most tissues .

Subcellular Localization

It is known that sulfonamides can penetrate most tissues , suggesting that they may be able to reach various subcellular compartments.

準備方法

Synthetic Routes and Reaction Conditions: One common method includes the reaction of 4-bromonaphthalene with chlorosulfonic acid to form 4-bromonaphthalene-1-sulfonyl chloride, which is then treated with ammonia to yield 4-Bromonaphthalene-1-sulfonamide .

Industrial Production Methods: In industrial settings, the production of 4-Bromonaphthalene-1-sulfonamide may involve large-scale sulfonation and subsequent amination processes. The reaction conditions are optimized to ensure high yield and purity, often involving controlled temperatures and the use of catalysts to facilitate the reactions.

化学反応の分析

Types of Reactions: 4-Bromonaphthalene-1-sulfonamide undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted by other nucleophiles under appropriate conditions.

Oxidation and Reduction Reactions: The sulfonamide group can participate in redox reactions, altering the oxidation state of the sulfur atom.

Coupling Reactions: It can be used in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.

Common Reagents and Conditions:

Substitution Reactions: Reagents such as sodium hydroxide or potassium tert-butoxide can be used.

Oxidation Reactions: Oxidizing agents like hydrogen peroxide or potassium permanganate.

Coupling Reactions: Palladium catalysts and boronic acids are commonly used in Suzuki-Miyaura coupling.

Major Products: The major products formed depend on the specific reaction conditions and reagents used. For example, in Suzuki-Miyaura coupling, the product would be a biaryl compound.

類似化合物との比較

- 4-Chloronaphthalene-1-sulfonamide

- 4-Fluoronaphthalene-1-sulfonamide

- 4-Iodonaphthalene-1-sulfonamide

Comparison: 4-Bromonaphthalene-1-sulfonamide is unique due to the presence of the bromine atom, which imparts distinct reactivity and steric properties compared to its chloro, fluoro, and iodo analogs. The bromine atom’s size and electron-withdrawing nature influence the compound’s chemical behavior, making it suitable for specific applications in organic synthesis and medicinal chemistry .

生物活性

4-Bromonaphthalene-1-sulfonamide is a compound that has garnered attention due to its potential biological activities, particularly in the fields of antibacterial and anticancer research. This article reviews the synthesis, biological properties, and relevant findings associated with this compound, supported by data tables and case studies.

Synthesis of 4-Bromonaphthalene-1-sulfonamide

The synthesis of 4-bromonaphthalene-1-sulfonamide typically involves the reaction of 4-bromonaphthalene with sulfonamide reagents. The process can be summarized as follows:

- Starting Materials : 4-bromonaphthalene and sulfonamide derivatives.

- Reaction Conditions : The reaction is usually conducted in an organic solvent under reflux conditions.

- Purification : The product is purified using recrystallization techniques.

The general reaction scheme can be represented as:

Antibacterial Properties

4-Bromonaphthalene-1-sulfonamide exhibits significant antibacterial activity. Sulfonamides are known to inhibit bacterial growth by mimicking para-aminobenzoic acid (PABA), a substrate for folate synthesis in bacteria. This inhibition leads to a bacteriostatic effect, preventing bacterial cell division.

Table 1: Antibacterial Activity of 4-Bromonaphthalene-1-sulfonamide

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Reference |

|---|---|---|

| Escherichia coli | 32 µg/mL | |

| Staphylococcus aureus | 16 µg/mL | |

| Pseudomonas aeruginosa | 64 µg/mL |

Anticancer Activity

Recent studies have highlighted the anticancer potential of 4-bromonaphthalene-1-sulfonamide. It has been shown to induce apoptosis in cancer cell lines by altering the expression of key regulatory proteins involved in cell cycle progression and apoptosis.

Case Study: Anticancer Mechanism

In a study evaluating its effects on human cancer cell lines, 4-bromonaphthalene-1-sulfonamide was found to:

- Increase the expression of pro-apoptotic proteins (BAX).

- Decrease the expression of anti-apoptotic proteins (BCL-2).

- Induce cell cycle arrest at the G2/M phase.

These findings suggest that this compound may serve as a promising candidate for further development in cancer therapeutics.

Mechanistic Insights

The biological activity of 4-bromonaphthalene-1-sulfonamide can be attributed to its structural features that allow it to interact effectively with biological targets. The presence of the bromine atom enhances its lipophilicity, which may facilitate better membrane permeability and interaction with intracellular targets.

Table 2: Structural Features and Biological Activities

| Structural Feature | Impact on Activity |

|---|---|

| Bromine Substitution | Increases lipophilicity |

| Sulfonamide Group | Mimics PABA, inhibiting folate synthesis |

| Naphthalene Ring | Enhances interaction with biomolecules |

特性

IUPAC Name |

4-bromonaphthalene-1-sulfonamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8BrNO2S/c11-9-5-6-10(15(12,13)14)8-4-2-1-3-7(8)9/h1-6H,(H2,12,13,14) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CZTMGDKMOJRIEI-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=CC=C2Br)S(=O)(=O)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8BrNO2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

286.15 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。